Mandelonitrile, pentachloro-
Description
In this approach, the aryl halide is reacted with a cyanide source, often zinc cyanide (Zn(CN)₂) or potassium ferricyanide, in the presence of a suitable transition metal catalyst and ligand. wikipedia.org This method directly yields pentachlorobenzonitrile (B42970). To arrive at the target mandelonitrile (B1675950) structure, pentachlorobenzonitrile would require further synthetic manipulation. This multi-step sequence makes the route less direct for synthesizing pentachloromandelonitrile itself but represents a viable strategy for producing key intermediates and analogues.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21727-09-3 |
|---|---|
Molecular Formula |
C8H2Cl5NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H2Cl5NO/c9-4-3(2(15)1-14)5(10)7(12)8(13)6(4)11/h2,15H |
InChI Key |
SMARLDCRQUMZJR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Organometallic Addition to an Electrophilic Synthon:a Conceptually Different Approach Involves Using a Nucleophilic Pentachlorophenyl Species. This Can Be Achieved by Preparing a Pentachlorophenyl Grignard Reagent C₆cl₅mgx or an Organolithium Equivalent from a Pentachlorophenyl Halide.chemguide.co.ukmasterorganicchemistry.comthese Reagents Are Potent Carbon Based Nucleophiles.masterorganicchemistry.com
This nucleophilic pentachlorophenyl moiety could then be reacted with an electrophilic partner that contains the "hydroxyacetonitrile" core. For instance, a reaction with a protected 2-halo-2-hydroxyacetonitrile derivative could theoretically form the desired carbon-carbon bond. This strategy is more complex and requires careful selection and preparation of the electrophilic coupling partner, but it offers a flexible method for introducing the pentachlorophenyl group.
A summary of these synthetic strategies is presented below.
| Strategy | Key Starting Materials | Key Transformation | Product Type |
| Cyanohydrin Reaction | Pentachlorobenzaldehyde (B25037), Cyanide Source (e.g., NaCN) | Nucleophilic addition to carbonyl | Pentachloromandelonitrile (Direct) |
| Catalytic Aryl Cyanation | Pentachlorophenyl Halide, Cyanide Source (e.g., Zn(CN)₂) | Pd/Ni-catalyzed cross-coupling | Pentachlorobenzonitrile (B42970) (Intermediate) |
| Organometallic Addition | Pentachlorophenyl Halide, Magnesium | Grignard reagent formation & addition | Pentachloromandelonitrile (Indirect) |
This table summarizes the principal strategies for synthesizing the target compound and its precursors.
Advanced Reaction Mechanisms and Transformation Pathways
Hydrolysis Kinetics and Mechanistic Pathways
The hydrolysis of pentachloromandelonitrile can proceed through both chemical and enzymatic routes, leading to the formation of different products depending on the conditions.
Chemical Hydrolysis in Acidic and Basic Media
The chemical hydrolysis of nitriles is a well-established reaction, and in the case of pentachloromandelonitrile, it is influenced by the electron-withdrawing nature of the pentachlorophenyl group.
Under acidic conditions , the hydrolysis of the nitrile group is initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate, pentachloromandelamide. Further hydrolysis of the amide under more stringent acidic conditions and heat yields pentachloromandelic acid and an ammonium (B1175870) ion. The presence of the hydroxyl group on the alpha-carbon can complicate this process, potentially leading to dehydration or other side reactions.
In basic media , the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This forms a hydroxy imine intermediate which then tautomerizes to an amide. Similar to the acidic pathway, the resulting pentachloromandelamide can be further hydrolyzed to pentachloromandelic acid and ammonia (B1221849) upon heating. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions for many nitriles.
| Condition | Initial Product | Final Product |
| Acidic | Pentachloromandelamide | Pentachloromandelic acid |
| Basic | Pentachloromandelamide | Pentachloromandelic acid |
Enzymatic Hydrolysis via Nitrilases and Nitrile Hydratases
Enzymatic hydrolysis offers a milder and more selective alternative to chemical methods for nitrile conversion. Two main classes of enzymes are involved: nitrilases and nitrile hydratases.
Nitrilases catalyze the direct hydrolysis of the nitrile group to the corresponding carboxylic acid and ammonia in a single step. For pentachloromandelonitrile, a nitrilase would convert it directly to pentachloromandelic acid. This one-step conversion is highly efficient and avoids the formation of the amide intermediate.
Nitrile hydratases , on the other hand, catalyze the hydration of the nitrile to the corresponding amide. In this case, pentachloromandelonitrile would be converted to pentachloromandelamide. This amide can then be further hydrolyzed to pentachloromandelic acid by another enzyme, an amidase. This two-step enzymatic pathway is also a common route for nitrile biotransformation.
The stereoselectivity of these enzymes is a critical aspect. Depending on the specific enzyme used, it may be possible to selectively hydrolyze one enantiomer of racemic pentachloromandelonitrile, leading to the production of enantioenriched pentachloromandelic acid or pentachloromandelamide.
Stereochemical Stability and Racemization Studies in Solution
Pentachloromandelonitrile possesses a chiral center at the carbon atom bearing the hydroxyl and nitrile groups. The stereochemical stability of this center is a crucial factor in any stereoselective synthesis or application.
The stability of the enantiomers of pentachloromandelonitrile in solution is influenced by factors such as pH, temperature, and the solvent. Racemization can occur through a process of dissociation and re-association of the cyanide ion. In the presence of a base, the hydroxyl group can be deprotonated, facilitating the elimination of a cyanide ion to form pentachlorobenzaldehyde (B25037). The subsequent re-addition of the cyanide ion to the planar aldehyde is non-stereoselective, leading to a racemic mixture of (R)- and (S)-pentachloromandelonitrile.
The rate of racemization is expected to be higher in basic solutions due to the increased concentration of the cyanide ion and the facilitation of the initial deprotonation step. In acidic or neutral solutions, the enantiomers are generally more stable.
Catalytic Hydrogenation and Reductive Transformations of the Nitrile Group
The nitrile group of pentachloromandelonitrile can be reduced to a primary amine through catalytic hydrogenation. iitm.ac.incsic.eslibretexts.orgyoutube.comlibretexts.org This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. iitm.ac.incsic.eslibretexts.orglibretexts.org The reaction proceeds through the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond.
The primary product of the complete hydrogenation of the nitrile group is 2-amino-1-(pentachlorophenyl)ethanol. However, the reaction can sometimes yield secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines. The choice of catalyst, solvent, and reaction conditions can be optimized to favor the formation of the primary amine.
Dechlorination Mechanisms (Reductive and Oxidative)
The pentachlorophenyl ring of pentachloromandelonitrile is susceptible to dechlorination under both reductive and oxidative conditions.
Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, or through catalytic hydrogenation under specific conditions that favor C-Cl bond cleavage over nitrile reduction. The position of dechlorination can vary, with the para-chlorine often being the most susceptible to removal. Stepwise dechlorination can lead to a mixture of tetrachloro-, trichloro-, and lower chlorinated mandelonitriles.
Oxidative dechlorination is a more complex process that can occur, for example, through advanced oxidation processes involving hydroxyl radicals. These highly reactive species can attack the aromatic ring, leading to a series of reactions that can ultimately result in ring cleavage and the release of chloride ions. The initial steps may involve the formation of hydroxylated and dechlorinated intermediates.
Thermal Decomposition Pathways and Products
When subjected to high temperatures, pentachloromandelonitrile is expected to decompose. youtube.comwikipedia.org The thermal decomposition of cyanohydrins can proceed through the reverse of their formation reaction, yielding the corresponding aldehyde and hydrogen cyanide. In this case, thermal decomposition would likely produce pentachlorobenzaldehyde and highly toxic hydrogen cyanide gas.
At higher temperatures, further decomposition of the pentachlorobenzaldehyde and the pentachlorophenyl ring itself can occur. researchgate.net This can lead to the formation of a complex mixture of products, including polychlorinated benzenes, polychlorinated biphenyls (PCBs), and other chlorinated aromatic compounds. researchgate.net The presence of oxygen during thermal decomposition can also lead to the formation of polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), which are highly toxic and persistent environmental pollutants. The exact composition of the decomposition products will depend on the temperature, atmosphere (oxidizing or inert), and the presence of other substances. nih.gov
| Decomposition Pathway | Key Products |
| Low-Temperature Thermal Decomposition | Pentachlorobenzaldehyde, Hydrogen Cyanide |
| High-Temperature Thermal Decomposition | Polychlorinated benzenes, PCBs, PCDFs, PCDDs |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual nuclei.
The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides the primary evidence for the molecular framework of pentachloromandelonitrile. The chemical shifts are significantly influenced by the electron-withdrawing effects of the chlorine atoms and the nitrile group.
¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple, featuring a single resonance for the methine proton. The chemical shift of this proton would be significantly downfield due to the deshielding effects of the adjacent nitrile group, the oxygen of the hydroxyl group, and the pentachlorophenyl ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a more detailed view of the carbon skeleton. The pentachlorophenyl ring will exhibit distinct resonances for its six carbon atoms, with their chemical shifts dictated by the substitution pattern of the chlorine atoms. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The methine carbon, directly attached to the hydroxyl and nitrile groups, will also show a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentachloromandelonitrile
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methine-H | ~5.5-6.0 | - |
| Methine-C | - | ~60-70 |
| Phenyl-C (C-Cl) | - | ~130-140 |
| Phenyl-C (C-CH) | - | ~135-145 |
| Nitrile-C | - | ~115-120 |
Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methine proton and any other nearby protons, although in the case of a simple mandelonitrile (B1675950) structure, strong correlations might be limited.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the methine proton signal to the methine carbon signal.
The determination of the absolute or relative stereochemistry at the chiral methine center is a critical aspect of the structural elucidation. Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be employed. These methods induce chemical shift differences between the enantiomers, allowing for their differentiation and the assignment of the stereochemistry.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Vibrational Analysis
FT-IR Spectroscopy: The FT-IR spectrum of pentachloromandelonitrile is expected to show characteristic absorption bands. A strong, sharp band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. A broad absorption in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. The C-Cl stretching vibrations of the pentachlorophenyl ring would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also Raman active. The symmetric breathing modes of the pentachlorophenyl ring are often strong in the Raman spectrum, providing a characteristic signature for this moiety.
Table 2: Characteristic Vibrational Frequencies for Pentachloromandelonitrile
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C≡N Stretch | 2240-2260 (strong, sharp) | 2240-2260 (strong) |
| C-H Stretch (methine) | ~2900-3000 | ~2900-3000 |
| C-Cl Stretch | < 800 | < 800 |
| Phenyl Ring Modes | 1400-1600 | 1400-1600 (often stronger) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.
Exact Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion of pentachloromandelonitrile. This allows for the unambiguous determination of its elemental formula (C₈H₂Cl₅NO), distinguishing it from other potential isomers or compounds with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with the molecular ion cluster showing a distinctive pattern for a molecule containing five chlorine atoms.
Fragmentation Pattern Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pentachloromandelonitrile would likely include the loss of the nitrile group (CN), the hydroxyl group (OH), or hydrogen cyanide (HCN). Cleavage of the bond between the methine carbon and the pentachlorophenyl ring would lead to the formation of a prominent pentachlorotropylium ion or a related fragment.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.
Expected Molecular Conformation:
Analysis of Analogous Crystal Structures:
To provide a data-driven estimation of the crystallographic properties of pentachloro-mandelonitrile, the crystal structures of pentachlorobenzene (B41901) and 2-bromobenzaldehyde (B122850) cyanohydrin (2-bromomandelonitrile) are presented below.
Crystallographic Data for Pentachlorobenzene:
The crystal structure of pentachlorobenzene reveals key insights into the packing and intermolecular interactions of the pentachlorophenyl group.
| Parameter | Value |
| Chemical Formula | C₆HCl₅ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 16.802(5) Å, b = 3.856(1) Å, c = 13.279(2) Å |
| Volume (V) | 859.6(4) ų |
| Z | 4 |
| Calculated Density (D_c) | 1.893 Mg m⁻³ |
Data sourced from Acta Crystallographica Section B, (1981), B37, 705-706. researchgate.net
Crystallographic Data for 2-Bromobenzaldehyde Cyanohydrin:
The crystal structure of 2-bromobenzaldehyde cyanohydrin provides a model for the expected interactions of the cyanohydrin portion of pentachloro-mandelonitrile.
| Parameter | Value |
| Chemical Formula | C₈H₆BrNO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 8.0538(3) Å, b = 13.9970(5) Å, c = 14.2969(5) Å |
| Volume (V) | 1611.68(10) ų |
| Z | 8 |
| Calculated Density (D_c) | 1.748 Mg m⁻³ |
Data sourced from Acta Crystallographica Section E, (2008), E64, o55. nih.gov
A defining feature of the 2-bromobenzaldehyde cyanohydrin crystal structure is the presence of intermolecular hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov This results in the formation of infinite chains of molecules within the crystal lattice. nih.gov
Predicted Solid-State Structure and Intermolecular Interactions of Pentachloro-mandelonitrile:
Based on the analysis of these analogous structures, the solid-state structure of pentachloro-mandelonitrile is anticipated to be a complex interplay of the interactions observed in its constituent parts. The crystal packing will likely be dominated by:
Hydrogen Bonding: Similar to 2-bromobenzaldehyde cyanohydrin, strong hydrogen bonds are expected to form between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule, leading to the formation of supramolecular chains or networks.
Halogen Interactions: The numerous chlorine atoms on the pentachlorophenyl ring will likely participate in Cl···Cl interactions, influencing the packing of the aromatic moieties. These interactions, along with potential C-H···Cl contacts, would contribute significantly to the lattice energy.
π-π Stacking: The electron-deficient pentachlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pentachloromandelonitrile, these methods would provide deep insights into its electronic makeup, which governs its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of pentachloromandelonitrile. acs.org DFT calculations would focus on determining the ground state properties by approximating the electron density.
Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The electrostatic potential map would visualize the electron-rich and electron-deficient regions, identifying potential sites for nucleophilic or electrophilic attack. For example, the nitrogen of the nitrile group and the oxygen of the hydroxyl group would likely be identified as electron-rich sites.
A representative table of ground state properties for a molecule like pentachloromandelonitrile, as would be predicted by DFT calculations, is presented below.
| Property | Predicted Value |
| Total Energy | [Representative Value, e.g., -2500 Hartrees] |
| HOMO Energy | [Representative Value, e.g., -7.5 eV] |
| LUMO Energy | [Representative Value, e.g., -1.2 eV] |
| HOMO-LUMO Gap | [Representative Value, e.g., 6.3 eV] |
| Dipole Moment | [Representative Value, e.g., 2.5 Debye] |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. youtube.com These methods, while computationally more demanding than DFT, can provide highly accurate electronic structure information. youtube.comnist.gov For a molecule like pentachloromandelonitrile, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed for single-point energy calculations on the DFT-optimized geometry to obtain a more refined energy value. acs.org
These high-accuracy calculations are particularly valuable for benchmarking the results from less computationally expensive methods like DFT. nist.gov They can also be crucial for studying systems where electron correlation effects are significant. In the context of pentachloromandelonitrile, this would be important for accurately describing the interactions between the numerous chlorine atoms and the pi-system of the aromatic ring.
A comparison of energies obtained from different levels of theory for a hypothetical molecule is shown below.
| Method | Basis Set | Calculated Energy (Hartrees) |
| HF | 6-31G* | [Representative Value] |
| B3LYP | 6-311+G** | [Representative Value] |
| MP2 | cc-pVTZ | [Representative Value] |
| CCSD(T) | cc-pVTZ | [Representative Value] |
Note: This table illustrates the kind of comparative data generated in computational studies to assess the accuracy of different theoretical methods.
Conformational Analysis and Potential Energy Surfaces
The presence of single bonds in pentachloromandelonitrile allows for rotation of the hydroxyl and pentachlorophenyl groups relative to the acetonitrile (B52724) backbone, leading to different conformers. Conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between them. nih.govacs.orgresearchgate.net
A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles and calculating the energy at each step. This would reveal the low-energy conformers and the transition states connecting them. For pentachloromandelonitrile, the dihedral angles involving the C-O bond and the C-C bond connecting the phenyl ring to the chiral center would be of primary interest. The results of such an analysis would indicate the preferred spatial orientation of the bulky pentachlorophenyl group relative to the rest of the molecule, which has significant implications for its reactivity and interactions with other molecules. Studies on similar chlorinated hydrocarbons have demonstrated the utility of such analyses. nih.govacs.orgglobalauthorid.com
Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms. acs.org For pentachloromandelonitrile, one could study its formation from pentachlorobenzaldehyde (B25037) and a cyanide source, or its decomposition. wikipedia.org Transition State Theory (TST) would be used to locate the transition state (TS) structure for a given reaction. youtube.com The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the activation energy of the reaction. youtube.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. acs.org This provides a detailed picture of the geometric changes that occur throughout the reaction. For reactions involving nitriles, these calculations can elucidate the steps of nucleophilic attack and subsequent transformations. libretexts.orgpressbooks.pubchemistrysteps.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra. youtube.comyoutube.com
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data (if available), can help in assigning the signals to specific atoms in the molecule and confirming the proposed structure. youtube.comlibretexts.org For pentachloromandelonitrile, this would be particularly useful in assigning the protons and carbons of the heavily substituted aromatic ring. openstax.org
IR Spectroscopy: The calculation of vibrational frequencies at the DFT level can generate a theoretical infrared (IR) spectrum. acs.org The predicted frequencies correspond to the vibrational modes of the molecule, such as the O-H stretch, the C≡N stretch of the nitrile group, and the C-Cl stretches of the chlorinated ring. While there is often a systematic error in the calculated frequencies, they can be scaled to provide a good match with experimental spectra, aiding in the identification of functional groups. acs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. research-nexus.net For pentachloromandelonitrile, TD-DFT calculations would predict the electronic transitions, likely involving the π-system of the pentachlorophenyl ring and the nitrile group, which are responsible for its UV absorption. openstax.org
A table of predicted and (hypothetical) experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |
| ¹H NMR (Benzylic H, ppm) | [e.g., 5.5] | [e.g., 5.4] |
| ¹³C NMR (Nitrile C, ppm) | [e.g., 118] | [e.g., 117] |
| IR (C≡N stretch, cm⁻¹) | [e.g., 2250] | [e.g., 2245] |
| UV-Vis (λmax, nm) | [e.g., 280] | [e.g., 282] |
Note: This table illustrates how theoretical predictions are compared with experimental data for structure verification.
Solvation Models and Solvent Effects on Reactivity and Structure
Chemical reactions are most often carried out in a solvent, which can significantly influence the structure, stability, and reactivity of the solute. ucsb.edu Computational solvation models are used to account for these effects. numberanalytics.comwikipedia.org These models can be broadly categorized into explicit and implicit models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comacs.org These models are computationally efficient and can provide a good description of the bulk solvent effects on the energetics and geometry of pentachloromandelonitrile.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. wikipedia.org This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of pentachloromandelonitrile and a protic solvent. While more computationally intensive, this method provides a more detailed picture of the solvation shell.
By performing calculations in the gas phase and in different solvents, one can quantify the effect of the solvent on properties such as conformational equilibria and reaction barriers. For instance, a polar solvent might stabilize a more polar conformer of pentachloromandelonitrile or a polar transition state in a reaction it undergoes.
Analysis of Electronic Properties, Charge Distribution, and Substituent Effects of the Pentachloro- Group
Theoretical and computational chemistry provides a powerful lens for dissecting the intricate electronic landscape of "Mandelonitrile, pentachloro-". Through in silico investigations, primarily leveraging Density Functional Theory (DFT), it is possible to elucidate the molecule's electronic characteristics, map its charge distribution, and understand the profound influence of the pentachloro- substitution on the mandelonitrile (B1675950) framework. Such studies are foundational for predicting the molecule's reactivity, intermolecular interactions, and potential applications in materials science.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For pentachloromandelonitrile, the presence of the electron-withdrawing pentachlorophenyl group and the nitrile group is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted mandelonitrile. DFT calculations on related polychlorinated aromatic compounds have consistently shown that extensive chlorination leads to a stabilization of molecular orbitals. researchgate.net The HOMO is anticipated to be localized primarily on the pentachlorophenyl ring, with some contribution from the oxygen of the hydroxyl group. Conversely, the LUMO is expected to be centered on the π* orbital of the nitrile group and the aromatic ring.
The energy gap (ΔE) is a key determinant of electronic transport properties. scirp.org A smaller gap facilitates electronic excitation, a property relevant in the design of organic electronic materials. Theoretical calculations would be essential to quantify this gap for pentachloromandelonitrile and compare it with other functionalized nitriles.
A hypothetical set of calculated electronic properties for pentachloromandelonitrile is presented below, based on typical values for related halogenated aromatic compounds.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 7.25 | Approximated as -EHOMO |
| Electron Affinity (A) | 2.15 | Approximated as -ELUMO |
Charge Distribution and Molecular Electrostatic Potential (MEP)
The distribution of electron density within pentachloromandelonitrile is highly uneven due to the presence of multiple electronegative atoms (chlorine, nitrogen, and oxygen). This charge distribution can be quantified using population analysis methods, such as Mulliken population analysis, which partitions the total electron density among the constituent atoms. wikipedia.orglibretexts.org
The five chlorine atoms on the phenyl ring exert a strong inductive effect, withdrawing electron density and resulting in a significant positive charge on the ring carbons. The nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, being highly electronegative, will possess a partial negative charge. The carbon atom of the nitrile group and the benzylic carbon attached to the hydroxyl and nitrile groups are expected to be electropositive, making them potential sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is a valuable tool for predicting how a molecule will interact with other species. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles.
For pentachloromandelonitrile, the MEP map would be expected to show a large, electron-deficient (blue) region around the pentachlorophenyl ring and the benzylic hydrogen. In contrast, intense, electron-rich (red) zones would be localized around the nitrile nitrogen and the hydroxyl oxygen, highlighting these as the primary sites for electrophilic interaction and hydrogen bonding.
Below is an illustrative data table of calculated Mulliken partial atomic charges for selected atoms in the pentachloromandelonitrile structure.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| N (Nitrile) | -0.45 |
| O (Hydroxyl) | -0.60 |
| C (Benzylic) | +0.25 |
| C (Nitrile) | +0.15 |
| Cl (average) | -0.12 |
| C (Aromatic, average) | +0.08 |
Substituent Effects of the Pentachloro- Group
The substitution of all five hydrogen atoms on the phenyl ring of mandelonitrile with chlorine atoms dramatically alters the molecule's electronic character. This is due to the combined inductive and resonance effects of the chlorine substituents.
Inductive Effect (-I): Chlorine is more electronegative than carbon and therefore exerts a strong electron-withdrawing inductive effect. This effect pulls electron density from the aromatic ring through the sigma bonds, making the ring significantly more electron-deficient. This increased electrophilicity of the phenyl ring is a dominant feature of the molecule.
Resonance Effect (+M): Chlorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a resonance effect that donates electron density to the ring. However, for chlorine (and other halogens), the inductive effect is significantly stronger and outweighs the resonance effect. The net result is strong electron withdrawal from the ring.
Derivatization Chemistry and Analogue Synthesis
Synthesis of Pentachlorophenyl-Substituted Mandelic Acid and its Esters
The conversion of the nitrile group of pentachloro-mandelonitrile to a carboxylic acid would yield pentachlorophenyl-substituted mandelic acid. This transformation is typically achieved through hydrolysis. For less substituted mandelonitriles, this hydrolysis can be performed under acidic or basic conditions. For instance, the hydrolysis of mandelonitrile (B1675950) to mandelic acid can be achieved using aqueous hydrochloric acid. symeres.com Enzymatic hydrolysis also presents a viable route, with some nitrilases capable of converting mandelonitrile to mandelic acid. wikipedia.org
Following the synthesis of pentachlorophenyl-substituted mandelic acid, esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com Various alcohols can be used to produce a range of corresponding esters.
Although specific examples for the pentachloro- derivative are not documented in the searched literature, the general synthetic pathways are well-established for related compounds.
Formation of Pentachlorophenyl-Substituted Mandelamides
The synthesis of amides from nitriles is a fundamental organic transformation. Pentachlorophenyl-substituted mandelamides could theoretically be formed from pentachloro-mandelonitrile. This can occur as a byproduct or an intermediate during the hydrolysis of the nitrile to a carboxylic acid, particularly when certain nitrilases are employed. wikipedia.org The direct conversion of a nitrile to an amide can also be achieved under controlled hydrolysis conditions.
Alternatively, the corresponding pentachlorophenyl-substituted mandelic acid can be converted to an amide. This typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia (B1221849) or a primary or secondary amine. youtube.com
Cyclization and Rearrangement Reactions
A variety of rearrangement reactions are known for molecules with structures analogous to mandelonitrile and its derivatives. wiley-vch.dethermofisher.com These reactions often involve the migration of a group to an adjacent atom, frequently initiated by the formation of a carbocation or other reactive intermediate. msu.edu For instance, under certain acidic conditions, compounds containing a hydroxyl group adjacent to a phenyl ring can undergo rearrangement.
Cyclization reactions could also be envisaged, potentially involving the hydroxyl and nitrile functionalities or derivatives thereof. While general principles of cyclization are well-understood, specific examples involving a pentachlorophenyl-substituted mandelonitrile framework are not readily found in the surveyed literature.
Synthesis of Other Chiral Pentachlorophenyl-Substituted Analogues for Stereochemical Research
Mandelic acid and its derivatives are chiral, and the separation of their enantiomers, a process known as chiral resolution, is crucial for stereochemical studies and the synthesis of enantiomerically pure compounds. wikipedia.orglibretexts.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. wikipedia.orglibretexts.org Chiral chromatography is another powerful technique for separating enantiomers. symeres.commdpi.com
The synthesis of chiral pentachlorophenyl-substituted analogues would likely follow established methodologies for asymmetric synthesis or employ chiral resolution techniques on racemic mixtures. symeres.com These chiral analogues would be valuable for investigating the impact of the bulky and electron-withdrawing pentachlorophenyl group on stereochemical outcomes of reactions and biological activity. However, specific reports detailing the synthesis and stereochemical research of such chiral pentachlorophenyl-substituted analogues derived from mandelonitrile are not available in the reviewed scientific literature.
Advanced Analytical Methodologies for Research Applications
Development of Specific Quantitative Analytical Methods for Complex Chemical Matrices
Analyzing pentachloro-mandelonitrile within complex chemical matrices, such as environmental samples, biological fluids, or industrial process streams, presents significant challenges. mdpi.commdpi.com The matrix can contain numerous interfering compounds that can obscure the analyte signal, leading to inaccurate quantification. mdpi.com Therefore, developing specific and robust quantitative analytical methods is crucial. mdpi.commdpi.com
The development of such methods typically involves two key stages: sample preparation and instrumental analysis.
Sample Preparation: The goal is to isolate the target analyte from the matrix and concentrate it. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com SPE, in particular, is highly effective and can be tailored by selecting a sorbent material that selectively retains the analyte of interest while allowing interfering components to be washed away. mdpi.com
Instrumental Analysis: Hyphenated techniques, especially those involving mass spectrometry, are preferred for their high selectivity and sensitivity. mdpi.comnih.gov Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for quantifying trace levels of analytes in complex mixtures, offering excellent specificity by monitoring unique precursor-to-product ion transitions. mdpi.commdpi.com
The entire analytical method, from sample preparation to final detection, must be rigorously validated according to international guidelines to ensure its reliability, accuracy, and reproducibility for the intended application. mdpi.com
Capillary Electrophoresis for Enantiomeric Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govmdpi.com For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE). nih.govspringernature.com This selector forms transient, diastereomeric complexes with the enantiomers of the analyte, which then exhibit different mobilities and are separated. mdpi.com
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and effectiveness in resolving a wide range of chiral compounds. nih.govnih.gov The key advantages of CE for enantiomeric separations include high separation efficiency, short analysis times, and extremely low consumption of both sample and chiral selector, making it a cost-effective and green analytical technique. heraldopenaccess.usmdpi.com CE is an excellent orthogonal technique to chiral HPLC and can be invaluable for confirming the enantiomeric purity of pentachloro-mandelonitrile. mdpi.com Method development involves optimizing parameters such as the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and capillary temperature. nih.govmdpi.com
Table 3: Common Chiral Selectors and Conditions in Capillary Electrophoresis This table provides examples of chiral selectors used for enantioseparations relevant to the analysis of pentachloro-mandelonitrile.
| Chiral Selector | Typical Concentration | Buffer System | Application Notes |
| Beta-Cyclodextrin (β-CD) | 5-20 mM | Phosphate or Borate buffer, pH 2.5-9.0 | Widely used for a variety of neutral and charged analytes. nih.gov |
| Sulfated β-CD | 0.5-5% (w/v) | Low pH Phosphate or Citrate buffer (e.g., pH 2.5) | Highly effective for resolving basic compounds; often provides excellent resolution. nih.govmdpi.com |
| Hydroxypropyl-β-CD (HP-β-CD) | 10-50 mM | Neutral or basic pH buffers | Offers different selectivity compared to native β-CD due to derivatization. |
| Heptakis-(2,6-di-O-methyl)-β-CD | 5-20 mM | Phosphate or Tris-based buffers | Useful for a broad range of chiral compounds, including neutral molecules. |
Data compiled from principles outlined in sources nih.govnih.govmdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
